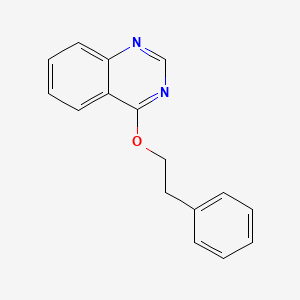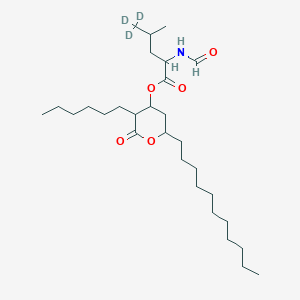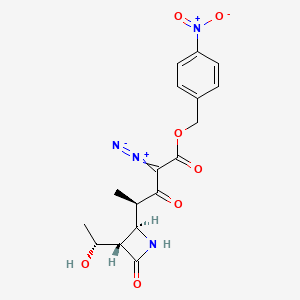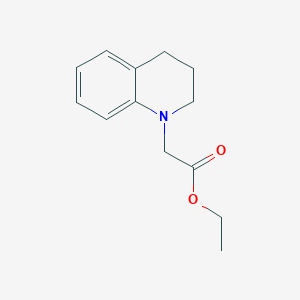
(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate” is a chemical compound with the empirical formula C15H22O2Si . It has a molecular weight of 262.42 . This compound is used as a chiral catalyst and ligand .
Molecular Structure Analysis
The molecular structure of “(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate” can be represented by the SMILES stringCOC(=O)CC@@HSi(C)c1ccccc1 . This indicates that the molecule contains a methyl ester group (COC=O), a dimethylphenylsilyl group (Si©c1ccccc1), and a hexene group (\C=C\C). Physical And Chemical Properties Analysis
“(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate” is a liquid at room temperature . It has a refractive index of 1.511 and a density of 0.984 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of chiral (E)-crotylsilanes, which are intermediates in various organic syntheses, utilizes "(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate" (Beresis, Solomon, Yang, Jain, & Panek, 2003).
The compound is involved in double stereodifferentiation reactions, particularly in Lewis acid promoted additions to produce nearly enantiomerically pure tetrahydrofurans (Panek & Beresis, 1993).
It is used in the synthesis of various complex molecules, like osmundalactone and L-(-)-forosamine, which have potential applications in pharmaceuticals and biochemistry (Saotome, Ono, & Akita, 2001).
The compound plays a role in the study of regio- and stereo-selectivity in organic reactions, which is crucial for the synthesis of specific molecular configurations (Ibuk, Tanak, Nemoto, & Yamamoto, 1989).
Its thermal oxidation behavior has been studied, providing insights into the decomposition and transformation processes of similar organic compounds (Whitlock & Nawar, 1976).
In electrochemical studies, it is used to understand conjugate addition reactions and regioselectivity in organic electrochemistry (Satoh, Suginome, & Tokuda, 1981).
It is involved in diastereoselective addition and allylic azide isomerization reactions, aiding in the asymmetric synthesis of γ-hydroxy-α-amino acid synthons (Panek, Yang, & Muler, 1992).
The combustion chemistry of methyl-3-hexenoate, a related compound, provides insight into the combustion and oxidation characteristics of biofuels (Gerasimov et al., 2020).
Propriétés
IUPAC Name |
methyl (E,3S)-3-[dimethyl(phenyl)silyl]hex-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2Si/c1-5-9-14(12-15(16)17-2)18(3,4)13-10-7-6-8-11-13/h5-11,14H,12H2,1-4H3/b9-5+/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBVSVWXXPCVKB-VZUFXWRPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@H](CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)




![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)